REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:16])[C:13](O)=[O:14])=[CH:8][CH:7]=1>>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:16])[C:13]([Cl:3])=[O:14])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
160.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
164.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer and a condenser
|
Type
|
CUSTOM
|
Details
|
the reaction is terminated
|
Type
|
CUSTOM
|
Details
|
Excess SOCl2 is removed by distillation/n vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |